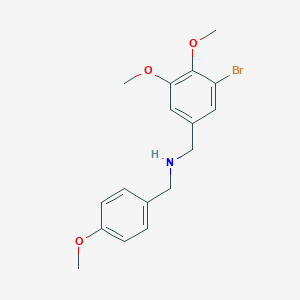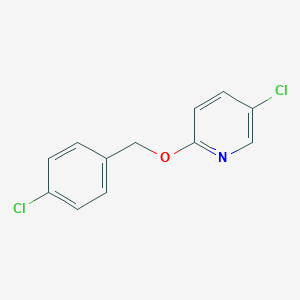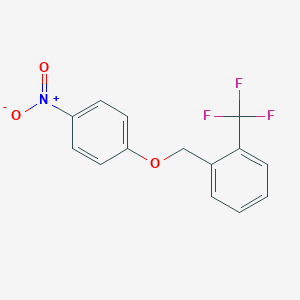
1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine, also known as 25B-NBOMe, is a synthetic phenethylamine derivative that belongs to the 2C family of drugs. It was first synthesized in 2003 by Ralf Heim and is a potent partial agonist of the 5-HT2A receptor. This compound has gained popularity as a recreational drug due to its psychedelic effects, but it also has potential scientific research applications.
作用機序
The mechanism of action of 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine involves its binding to the 5-HT2A receptor, which is a G protein-coupled receptor that activates the phospholipase C pathway. This results in the release of intracellular calcium ions and the activation of downstream signaling pathways that lead to changes in neuronal activity and neurotransmitter release. The exact mechanism by which 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine induces hallucinogenic effects is not fully understood, but it is thought to involve its modulation of the serotonergic system.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine can induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It can also induce alterations in perception, cognition, and mood, including visual and auditory hallucinations, altered time perception, and changes in emotional state. These effects are thought to be due to its partial agonist activity at the 5-HT2A receptor, which modulates the serotonergic system in the brain.
実験室実験の利点と制限
One advantage of using 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine in lab experiments is its potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of this receptor. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is its potential for abuse and the lack of information on its long-term effects. It is also important to use caution when handling this compound, as it is a potent psychoactive substance.
将来の方向性
There are many potential future directions for research on 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine, including its use as a tool for studying the neural mechanisms underlying altered states of consciousness. It could also be used to investigate the role of the serotonergic system in the regulation of mood, cognition, and perception. Additionally, further research is needed to determine the long-term effects of this compound and its potential for therapeutic applications.
合成法
The synthesis of 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine involves the reaction of 2,5-dimethoxyphenethylamine with 4-methoxybenzyl chloride and 3-bromo-4,5-dimethoxybenzaldehyde in the presence of sodium triacetoxyborohydride. The resulting product is then purified using chromatography techniques to obtain the final compound.
科学的研究の応用
1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine has potential scientific research applications due to its partial agonist activity at the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, making it a target for research in the fields of neuroscience and pharmacology. Studies have shown that 1-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxybenzyl)methanamine can induce hallucinogenic effects similar to those of LSD and psilocybin, making it a useful tool for studying the neural mechanisms underlying altered states of consciousness.
特性
分子式 |
C17H20BrNO3 |
|---|---|
分子量 |
366.2 g/mol |
IUPAC名 |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C17H20BrNO3/c1-20-14-6-4-12(5-7-14)10-19-11-13-8-15(18)17(22-3)16(9-13)21-2/h4-9,19H,10-11H2,1-3H3 |
InChIキー |
JXXJHPTUSDDKAB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)Br)OC)OC |
正規SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=C(C(=C2)Br)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(3-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B275708.png)
![1-[(4-Ethoxyphenoxy)methyl]-4-(trifluoromethyl)benzene](/img/structure/B275709.png)


![Methyl 2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275715.png)
![Methyl 2-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B275716.png)
![Methyl 4-methoxy-2-{[4-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275717.png)
![Methyl 2-[(3-chlorobenzyl)oxy]-4-methoxybenzoate](/img/structure/B275718.png)


![Methyl 2-(acetylamino)-5-{[3-(trifluoromethyl)benzyl]oxy}benzoate](/img/structure/B275724.png)
![1-Nitro-4-{[4-(trifluoromethyl)benzyl]oxy}benzene](/img/structure/B275727.png)

![1-Bromo-2-[(3-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275730.png)